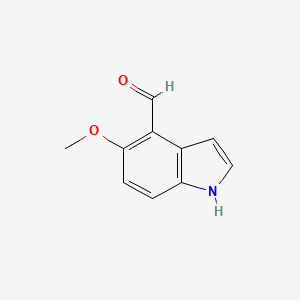

5-methoxy-1H-indole-4-carbaldehyde

Description

Historical Context and Structural Significance of Indole (B1671886) Derivatives in Organic Chemistry

The journey of indole chemistry began with the investigation of the dye indigo. wikipedia.org In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.org This discovery paved the way for understanding a class of compounds that would prove to be ubiquitous in nature and vital in science. The indole structure, a fusion of a benzene (B151609) ring and a pyrrole (B145914) ring, is a key component in a multitude of biologically active molecules. wikipedia.orgcreative-proteomics.com

Prominent examples of naturally occurring indole derivatives include the essential amino acid tryptophan and the neurotransmitter serotonin (B10506). wikipedia.orgnih.gov The presence of the indole nucleus in these and many other natural products, such as various alkaloids, has cemented its importance in the field of medicinal chemistry. ijpsjournal.comresearchgate.net This has driven the development of numerous synthetic methods for creating indole scaffolds, each with its own advantages.

| Indole Synthesis Method | Description | Year Developed |

| Fischer Indole Synthesis | The reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions to form the indole. wikipedia.org | 1883 |

| Madelung Synthesis | The intramolecular cyclization of an N-phenylacetamide using a strong base at high temperatures. ijpsjournal.com | Early 20th Century |

| Leimgruber–Batcho Indole Synthesis | An efficient two-step method for synthesizing substituted indoles, popular in the pharmaceutical industry. wikipedia.org | 1976 |

The structural significance of indole derivatives lies in their ability to act as a versatile template for drug discovery. The indole ring system is a privileged scaffold, meaning it can bind to a variety of biological targets, leading to a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.net The specific substituents on the indole ring, and their positions, play a crucial role in determining the molecule's biological function. ijpsjournal.com

The Distinct Regiochemical Challenges and Opportunities of Indole-4-Carbaldehyde Scaffolds

The substitution pattern on the indole ring profoundly influences its reactivity. While much of indole chemistry has focused on the electron-rich pyrrole ring, particularly at the C2 and C3 positions, substitution at the benzene ring (positions C4, C5, C6, and C7) presents unique challenges and opportunities. The indole-4-carbaldehyde scaffold, which features a formyl group (-CHO) at the C4 position, is a prime example of this distinct regiochemistry. nih.gov

The presence of the aldehyde group at this position offers different reactivity compared to the more commonly studied C3-substituted indoles. The formyl group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution, yet it can participate in a wide array of chemical transformations. This makes indole-4-carbaldehyde a useful building block in organic synthesis. sigmaaldrich.com

Key Reactions and Applications of Indole-4-Carbaldehyde:

Biginelli Reaction: Serves as a reactant in multicomponent reactions to form complex heterocyclic structures. sigmaaldrich.com

Synthesis of Kinase Inhibitors: Used in the preparation of inhibitors for enzymes like Aurora kinase A, which are important targets in cancer therapy. sigmaaldrich.com

Antitumor Agents: Acts as a precursor for novel compounds with potential anticancer properties. sigmaaldrich.com

Friedel-Crafts Acylation: Can undergo intramolecular acylation reactions to build more complex fused ring systems. sigmaaldrich.com

The regiochemistry of the indole-4-carbaldehyde scaffold allows for selective functionalization. For instance, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other classes of compounds. Furthermore, the N-H of the indole can be substituted, and the other positions on the benzene ring can be targeted for further modification, leading to a diverse library of derivatives. Research on indole derivatives has shown that the position of substituents significantly impacts their biological activity, making the synthesis of less common isomers like the 4-substituted variants an area of growing interest. ijpsjournal.com

Overview of Current Research Trajectories and Academic Relevance for 5-Methoxy-1H-indole-4-carbaldehyde

While extensive research specifically on this compound is not widely published, its academic relevance can be inferred from studies on closely related analogs. The combination of the methoxy (B1213986) group at the C5 position and the carbaldehyde at the C4 position creates a unique electronic and steric environment, suggesting several potential research avenues.

The academic interest in this compound lies in its potential as an intermediate for synthesizing more complex molecules with tailored properties. The methoxy group is an electron-donating group, which can influence the reactivity of the indole ring and provide a handle for further chemical modification. The aldehyde group, as previously discussed, is a versatile functional group for building molecular complexity.

Research on similar compounds provides a glimpse into the potential applications of this compound. For example, indole-4-carboxaldehyde (B46140) has been isolated from the seaweed Sargassum thunbergii and has been shown to possess anti-inflammatory properties by attenuating the effects of methylglyoxal, a byproduct of glycolysis. nih.gov It has also been noted for its anti-adipogenic activity. nih.gov Additionally, other methoxy-substituted indoles, such as 5-methoxy-1H-indole-2-carboxylic acid, have been investigated for their potential neuroprotective effects. mdpi.com

Given these precedents, current and future research on this compound is likely to focus on:

Medicinal Chemistry: Synthesis of novel derivatives to explore potential anti-inflammatory, anticancer, or neuroprotective activities. The specific substitution pattern may lead to enhanced potency or selectivity for certain biological targets.

Materials Science: Incorporation into larger molecular structures, such as polymers or dyes, where the electronic properties of the substituted indole core could be exploited.

Synthetic Methodology: Use as a scaffold to develop new synthetic routes to complex, polycyclic indole alkaloids or other pharmaceutically relevant structures.

The academic relevance of this compound is rooted in its potential to contribute to these fields. As a uniquely substituted indole, it represents a piece of the larger puzzle in understanding how structure dictates function in this important class of heterocyclic compounds.

Properties

IUPAC Name |

5-methoxy-1H-indole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10-3-2-9-7(4-5-11-9)8(10)6-12/h2-6,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCZOMUDBYCPMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 5 Methoxy 1h Indole 4 Carbaldehyde

Classical and Established Synthetic Routes to Functionalized Indole-4-Carbaldehydes

Traditional methods for the synthesis of indole-4-carbaldehydes have laid the groundwork for more advanced strategies. These routes often involve either the direct, regioselective formylation of an existing indole (B1671886) core or a multi-step sequence starting from simpler precursors.

Regioselective Introduction of the Formyl Group at the C-4 Position

The direct introduction of a formyl group onto the indole nucleus is a common strategy, though achieving selectivity for the C-4 position can be challenging. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings like indoles. orgsyn.org However, this reaction typically favors the C-3 position. Achieving C-4 formylation often requires specific strategies to override this inherent reactivity.

The regioselectivity of electrophilic formylation can be influenced by the steric and electronic properties of both the indole substrate and the formylating agent. For instance, the size of the Vilsmeier reagent can affect the position of attack. researchgate.net While smaller reagents may favor the electronically rich C-3 position, bulkier reagents might be directed to other positions. Studies on related heterocyclic systems, such as 3-substituted thiophenes, have shown that the choice between different Vilsmeier reagents (e.g., N-formylpyrrolidine vs. N-formylindoline) can significantly alter the ratio of formylated isomers. researchgate.net

Multi-Step Synthesis Strategies from Precursor Indole Derivatives

Multi-step syntheses provide an alternative and often more controlled approach to obtaining specifically substituted indoles. These methods build the target molecule from precursors that already contain key functionalities or can be readily modified.

One established route to indole-4-carbaldehydes involves a cyclization strategy starting from appropriately substituted benzene (B151609) derivatives. For example, a synthesis for the parent indole-4-carbaldehyde begins with 2-methyl-3-nitrobenzoic acid methyl ester. google.com This starting material undergoes a sequence of reactions including reduction, oxidation, protection of the resulting aldehyde, condensation, and finally, a reductive cyclization followed by hydrolysis to yield the final indole-4-carbaldehyde product. google.com This multi-step approach allows for unambiguous placement of the formyl group at the desired C-4 position.

Another strategy involves the functionalization of a pre-formed indole. For instance, 5-methoxyindole can serve as a starting material. chemicalbook.com The synthesis would then involve the introduction of the C-4 carbaldehyde group through a directed metallation-formylation sequence or other regioselective C-H functionalization methods.

Development and Application of Modern Catalytic Systems for Synthesis

Modern synthetic chemistry has seen a shift towards catalytic methods to improve efficiency, reduce waste, and access novel reactivity. In the context of indole synthesis, catalysis plays a crucial role in developing more effective formylation techniques. mdpi.com

A catalytic version of the Vilsmeier-Haack reaction has been developed, which avoids the use of stoichiometric and hazardous reagents like phosphorus oxychloride (POCl3). orgsyn.org This process can be enabled by a P(III)/P(V)=O cycle, where a halo-phosphonium ion acts as a surrogate for POCl3. orgsyn.org Such catalytic systems have been successfully applied to the formylation of various indoles with good yields and tolerance for other functional groups, including esters, nitriles, and boronic esters. orgsyn.org

Transition metal-catalyzed cross-coupling reactions are also frequently employed in the synthesis of complex pharmaceutical compounds containing N-heterocycles. mdpi.com These methods could be applied to construct the 5-methoxy-1H-indole-4-carbaldehyde skeleton by coupling appropriate precursors.

Green Chemistry Principles and Sustainable Approaches in Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry to reduce environmental impact. mdpi.com This involves minimizing waste, using safer solvents, improving energy efficiency, and employing renewable feedstocks. ijpdd.org

In indole synthesis, green approaches include the use of environmentally benign solvents like water or bio-based solvents, and the development of catalyst-free reactions. researchgate.net For instance, some syntheses of bis(indolyl)methane derivatives have been achieved in water or under solvent-free conditions, significantly reducing the reliance on volatile organic compounds. researchgate.net

Catalysis is a cornerstone of green chemistry, and the development of recyclable catalysts and biocatalysis offers sustainable alternatives to traditional methods. mdpi.com Multi-component reactions, where several starting materials are combined in a single step to form a complex product, are also highly valued for their atom economy and efficiency, aligning well with green chemistry principles. semanticscholar.org An innovative two-step reaction to assemble the indole core from readily available anilines using ethanol as a solvent and avoiding metal catalysts exemplifies a modern, greener approach. semanticscholar.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the efficiency of any synthetic protocol, a systematic optimization of reaction conditions is essential. This involves adjusting parameters such as temperature, reaction time, solvent, and the equivalents of reagents and catalysts to achieve the highest possible yield and selectivity.

For example, in the nitrosation of indoles to form 1H-indazole-3-carboxaldehydes, a related reaction, the rate of addition of the indole to the nitrosating mixture and the reaction temperature were found to be critical. rsc.org Slow addition at 0 °C significantly improved the yield compared to faster addition at room temperature. rsc.org

Similarly, the use of microwave assistance has been shown to improve reaction outcomes. In the Selectfluor-mediated formylation of 2H-indazoles, switching from conventional heating to microwave irradiation improved the yield from 40% to 55%. thieme-connect.de Further optimization of the amount of the oxidizing agent also led to better yields. thieme-connect.de These examples underscore the importance of fine-tuning reaction parameters to achieve the desired outcome efficiently.

The table below illustrates a typical approach to optimizing reaction conditions, showing how changes in parameters can affect the product yield.

| Entry | Parameter Changed | Condition | Yield (%) |

| 1 | Temperature | 80 °C | 35 |

| 2 | Temperature | 120 °C | 40 |

| 3 | Reaction Type | Microwave | 55 |

| 4 | Oxidant Equivalents | 2 | 45 |

| 5 | Oxidant Equivalents | 3 | 62 |

This is a representative data table based on the optimization principles described in the cited literature, such as the study on 2H-indazoles. thieme-connect.de

Chemical Reactivity and Transformation Mechanisms of 5 Methoxy 1h Indole 4 Carbaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group at the C4 position is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, and redox reactions.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the formyl group is susceptible to attack by various nucleophiles. A common transformation is the reduction of the aldehyde to a primary alcohol. For instance, the related compound 5,7-dimethoxyindole-4-carbaldehyde can be reduced to the corresponding 4-hydroxymethylindole using sodium borohydride (B1222165). It is expected that 5-methoxy-1H-indole-4-carbaldehyde would undergo a similar reaction to yield (5-methoxy-1H-indol-4-yl)methanol. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are also capable of reducing aldehydes to primary alcohols. masterorganicchemistry.com

Other nucleophilic additions, such as the Grignard reaction, Wittig reaction, and Henry reaction, are anticipated to proceed similarly to other aromatic aldehydes, providing access to secondary alcohols, alkenes, and β-nitro alcohols, respectively. The specific conditions for these reactions with this compound would require empirical optimization. The Henry reaction, for example, involves the addition of a nitroalkane to an aldehyde in the presence of a base and is a valuable method for forming carbon-carbon bonds and introducing a nitro group that can be further transformed. psu.edu

Table 1: Examples of Nucleophilic Addition Reactions on Indole-4-carbaldehydes

| Reactant | Reagent | Product | Reaction Type | Reference |

| 5,7-dimethoxyindole-4-carbaldehyde | Sodium Borohydride (NaBH₄) | 5,7-dimethoxy-4-hydroxymethylindole | Reduction | |

| 4-Hydroxyindole | 3-chloro-1,2-propanediol, then periodate (B1199274) cleavage | 4-hydroxyindole-3-carbaldehyde | Aldehyde synthesis | psu.edu |

Condensation and Imine/Schiff Base Formation

The aldehyde functionality readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction typically proceeds via the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. rug.nl The reaction is often catalyzed by acid. Theoretical studies on similar systems, such as the reaction of para-substituted anilines with thiophene-2-carbaldehyde, suggest that electron-donating substituents like a methoxy (B1213986) group on the aromatic ring can facilitate the reaction by increasing the nucleophilicity of the amine. rug.nl

While specific documented examples with this compound are not prevalent in the searched literature, the formation of Schiff bases is a fundamental reaction of aldehydes and is expected to proceed with various primary amines under standard condensation conditions. For example, indole-3-carboxaldehyde (B46971) is known to form Schiff bases through condensation with various amine derivatives. nih.gov

Table 2: General Scheme for Schiff Base Formation

| Reactant 1 | Reactant 2 | Product | Catalyst |

| This compound | R-NH₂ (Primary Amine) | 5-Methoxy-4-((R-ylimino)methyl)-1H-indole | Acid (e.g., acetic acid) |

Oxidation and Reduction Pathways of the Formyl Moiety

The formyl group of this compound can be either oxidized to a carboxylic acid or reduced to a hydroxymethyl group.

Oxidation: The aldehyde can be oxidized to the corresponding 5-methoxy-1H-indole-4-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide. The resulting carboxylic acid derivative introduces a new functional group with different chemical properties, such as increased polarity and the ability to form salts and esters. acs.org

Reduction: As mentioned in the nucleophilic addition section, the reduction of the aldehyde to (5-methoxy-1H-indol-4-yl)methanol is a common transformation. This can be achieved using hydride reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com

Table 3: Oxidation and Reduction of the Formyl Group

| Starting Material | Reagent | Product | Transformation | Reference |

| 7-Methoxy-1H-indole-4-carbaldehyde | Potassium Permanganate | 7-Methoxy-1H-indole-4-carboxylic acid | Oxidation | |

| 7-Methoxy-1H-indole-4-carbaldehyde | Sodium Borohydride | 7-Methoxy-1H-indole-4-methanol | Reduction |

Reactions of the Indole (B1671886) Heterocycle and Its Substituents

The indole nucleus is an electron-rich aromatic system, and the presence of the methoxy and aldehyde substituents significantly influences its reactivity in electrophilic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution on the Indole Nucleus

The indole ring is highly reactive towards electrophiles, with substitution typically occurring at the C3 position. However, the substituents on the benzene (B151609) ring modulate this reactivity. The electron-donating methoxy group at C5 activates the benzene portion of the indole nucleus towards electrophilic attack. In general, for 5-methoxyindoles, electrophilic substitution can occur at the C2, C3, C4, C6, and C7 positions, with the outcome depending on the nature of the electrophile and the reaction conditions. chim.it The presence of the aldehyde at C4, being an electron-withdrawing group, will also influence the regioselectivity of the substitution.

For instance, the nitration of simple aromatic compounds can be achieved with high regioselectivity using reagents like nitric acid and acetic anhydride (B1165640) in the presence of a zeolite catalyst. cardiff.ac.uk In the case of substituted indoles, the directing effects of the existing groups are crucial. The bromination of indole derivatives has been studied, and for substrates like 1-acetylindoline, electrophilic substitution with bromine occurs at the C5 position. researchgate.netchemicalpapers.com A study on the direct iodination of indoles showed that 6-methoxy-1H-indole-3-carbaldehyde is iodinated at the C5 position in a 75% yield. rsc.org This suggests that for this compound, electrophilic substitution would likely be directed to the C6 or C7 positions of the benzene ring, or potentially the C3 position of the pyrrole (B145914) ring, depending on the specific electrophile and reaction conditions.

Table 4: Example of Electrophilic Halogenation on a Methoxy-substituted Indole Carbaldehyde

| Substrate | Reagent | Product | Position of Substitution | Yield | Reference |

| 6-Methoxy-1H-indole-3-carbaldehyde | Iodine | 5-Iodo-6-methoxy-1H-indole-3-carbaldehyde | C5 | 75% | rsc.org |

Metal-Catalyzed Cross-Coupling Reactions at Indole Ring Positions

To perform metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, a halide or triflate functionality is typically required on the indole ring. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

For this compound, a halogen atom would first need to be introduced onto the indole nucleus, likely at one of the available positions on the benzene ring (C6 or C7) or the pyrrole ring (C2 or C3), through electrophilic halogenation. Subsequently, this halogenated derivative could be used in cross-coupling reactions.

For example, the Sonogashira coupling of 1-benzyl-3-iodo-5-methoxy-1H-indole-2-carbonitrile with various terminal alkynes has been successfully demonstrated, proceeding in the presence of a palladium catalyst and a copper(I) co-catalyst. mdpi.com This indicates the feasibility of such couplings on a similarly substituted indole core. This reaction allows for the introduction of alkynyl groups, which are versatile handles for further synthetic transformations.

Table 5: Example of a Sonogashira Cross-Coupling Reaction on a Substituted Methoxyindole

| Substrate | Coupling Partner | Catalyst | Product | Reference |

| 1-Benzyl-3-iodo-5-methoxy-1H-indole-2-carbonitrile | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-Benzyl-5-methoxy-3-(phenylethynyl)-1H-indole-2-carbonitrile | mdpi.com |

Rearrangement Reactions and Other Mechanistic Transformations

While classic rearrangement reactions are not extensively documented for this compound itself, the compound serves as a versatile precursor in a variety of transformations that involve significant mechanistic pathways, including intramolecular cyclizations and multicomponent reactions that lead to the formation of novel heterocyclic frameworks.

One of the key reaction pathways involves the condensation of the carbaldehyde group with a suitable nucleophile, followed by an intramolecular cyclization. This strategy is fundamental in the synthesis of fused heterocyclic systems where the indole core acts as a scaffold.

A notable example is the synthesis of pyridazino[4,5-b]indoles. These reactions typically proceed through the initial formation of a hydrazone by reacting the indole-4-carbaldehyde with hydrazine (B178648) or a substituted hydrazine. The subsequent cyclization onto the C5 position of the indole ring, facilitated by the electron-donating nature of the methoxy group, leads to the formation of the fused pyridazine (B1198779) ring. This transformation results in the creation of a new heterocyclic system with a planar topography. nih.gov

Another significant transformation of the carbaldehyde group is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the aldehyde with an active methylene (B1212753) compound. alfa-chemistry.comwikipedia.org The mechanism proceeds via the deprotonation of the active methylene compound to generate a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the indole-4-carbaldehyde. The resulting intermediate subsequently undergoes dehydration to yield an α,β-unsaturated product. alfa-chemistry.com This transformation is a versatile method for carbon-carbon bond formation and for introducing further functionality to the indole scaffold.

The following table summarizes these representative transformations:

| Transformation Type | Reactants | Product Type | Mechanistic Features |

| Condensation-Cyclization | Hydrazine derivatives | Fused Pyridazino[4,5-b]indoles | Hydrazone formation, intramolecular cyclization |

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) | α,β-Unsaturated indole derivatives | Enolate formation, nucleophilic addition, dehydration |

| Multicomponent Reaction | Active methylene compounds, other nucleophiles (e.g., anilines) | Complex polycyclic heterocycles | Tandem condensation and cyclization reactions |

Furthermore, this compound is a valuable substrate in multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures in a single synthetic operation. nih.govacs.org In a typical MCR, the indole carbaldehyde can react with an active methylene compound and another component, such as an aniline, in the presence of a suitable catalyst. The reaction proceeds through a cascade of condensation and cyclization steps, leading to the formation of highly substituted heterocyclic systems. The mechanistic pathway often involves the initial Knoevenagel adduct undergoing further reaction with the third component, followed by an intramolecular cyclization to furnish the final product. The efficiency and atom economy of MCRs make them a powerful tool in modern organic synthesis. nih.gov

The reactivity of the indole nucleus itself, particularly at the C3 position, can also lead to interesting mechanistic transformations. Although the C4-aldehyde group is not directly involved in the initial step, its electronic influence on the indole ring can modulate the reactivity. For instance, in reactions analogous to the Pictet-Spengler reaction, a derivative of this compound could potentially undergo intramolecular cyclization. This would typically require prior modification of the aldehyde into a side chain containing an amine, which could then form an iminium ion and cyclize back onto the indole ring, a process driven by the nucleophilicity of the indole core.

The table below details some of the key compounds involved in these transformations:

| Compound Name | Role in Transformation |

| This compound | Starting material |

| Hydrazine | Reactant for pyridazino[4,5-b]indole synthesis |

| Malononitrile | Active methylene compound for Knoevenagel condensation |

| Ethyl Cyanoacetate | Active methylene compound for Knoevenagel condensation |

| Aniline | Component in multicomponent reactions |

These examples underscore the utility of this compound as a building block in the synthesis of complex heterocyclic structures through various mechanistic transformations. The interplay between the aldehyde functionality and the reactive indole core provides a rich platform for the development of novel synthetic methodologies.

Derivatization and Analogue Synthesis from 5 Methoxy 1h Indole 4 Carbaldehyde

Synthesis of Indole-Fused Heterocyclic Systems

The indole (B1671886) nucleus is a privileged scaffold found in numerous natural products and pharmaceutically active compounds. nih.gov The strategic placement of the methoxy (B1213986) and carbaldehyde groups on 5-methoxy-1H-indole-4-carbaldehyde makes it a key precursor for synthesizing various indole-fused heterocyclic systems. These reactions typically involve the participation of the aldehyde group and a reactive position on the indole ring to build new cyclic structures.

Prominent examples of indole-fused systems include carbolines (pyrido[b]indoles), which are classified into α, β, γ, and δ isomers based on the nitrogen atom's position in the pyridine (B92270) ring. nih.gov The synthesis of γ-carbolines (5H-pyrido[4,3-b]indoles), for instance, can be achieved through methods like the Graebe-Ullmann synthesis. semanticscholar.org While specific examples starting from this compound are not detailed in the literature, related indole-2-carbaldehydes have been used to produce γ-carboline derivatives through cascade reactions involving imination and heterocyclization. semanticscholar.orgbeilstein-archives.org

Another significant class of fused indoles are the pyridazino[4,5-b]indoles, which have attracted considerable interest for their medicinal applications. researchgate.net Synthetic strategies for these compounds often involve the cyclization of indole precursors with hydrazine (B178648) hydrate. researchgate.net For example, ethyl 5-methoxy-1H-indole-2-carboxylate has been used to prepare pyridazino[4,5-b]indol-4-ones. researchgate.net The reactivity of this compound suggests its potential utility in similar cyclization strategies to access this and other fused systems like oxazino[4,3-a]indoles and pyrazino[1,2-a]indoles. nih.govnih.gov The annelation of a pyrrole-1,2-dione fragment via the Stolle reaction using oxalyl chloride is another method used to create complex fused systems such as pyrrolo[3,2,1-ij]quinoline-1,2-diones from quinoline (B57606) precursors, a strategy that could be adapted for indole-based starting materials. nih.gov

Preparation of Novel Substituted Indole Analogs and Their Chemical Modifications

The aldehyde functional group at the C4 position of this compound is a primary site for chemical modification, allowing for the synthesis of a diverse library of novel substituted indole analogs. The reactivity of this formyl group is well-documented for related indole carbaldehydes. researchgate.net

Common transformations of the aldehyde include:

Reduction: The formyl group can be readily reduced to a hydroxymethyl group (-CH₂OH) using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Oxidation: Conversely, oxidation of the aldehyde yields the corresponding carboxylic acid (-COOH) using reagents such as potassium permanganate (B83412).

Reductive Amination: The aldehyde can react with primary or secondary amines to form an intermediate imine, which is then reduced in situ to yield substituted amine derivatives. A documented example using the closely related 1-methyl-1H-indole-4-carbaldehyde shows its reaction with methylamine (B109427) followed by reduction with sodium borohydride to produce N-methyl(1-methyl-1H-indol-4-yl)methanamine in high yield.

These fundamental modifications significantly alter the electronic and steric properties of the substituent at the C4 position, providing a straightforward route to new indole analogs for further investigation.

| Reaction Type | Starting Material Analog | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Reductive Amination | 1-Methyl-1H-indole-4-carbaldehyde | 1. Methylamine 2. Sodium borohydride (NaBH₄) | N-methyl(1-methyl-1H-indol-4-yl)methanamine | 92% | |

| Reduction | 7-Methoxy-1H-indole-4-carbaldehyde | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | 7-Methoxy-1H-indole-4-methanol | Not specified | |

| Oxidation | 7-Methoxy-1H-indole-4-carbaldehyde | Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) | 7-Methoxy-1H-indole-4-carboxylic acid | Not specified |

Design and Synthesis of Biomimetic Structures and Natural Product Analogs

Biomimetic synthesis aims to replicate nature's biosynthetic pathways to construct complex molecules efficiently. engineering.org.cn This approach often involves cascade reactions that build molecular complexity rapidly from simpler precursors. nih.gov The indole scaffold is a core component of many natural products, including the alkaloids reserpine (B192253) and ajmalicine. nih.gov this compound represents a key building block for the biomimetic synthesis of analogs of such natural products.

Strategies for creating natural product analogs include diverted total synthesis (DTS), function-oriented synthesis (FOS), and biology-oriented synthesis (BIOS). rsc.org These approaches leverage a central, versatile intermediate, such as this compound, to generate a library of structurally diverse compounds. The aldehyde functionality provides a reactive handle for elaboration, allowing chemists to mimic key bond-forming events found in biosynthetic pathways, such as Mannich or Pictet-Spengler reactions. nih.govnih.gov

For example, the biomimetic synthesis of the spiroindimicin family of alkaloids begins with the oxidative dimerization of tryptophan derivatives. researchgate.net While a direct synthesis starting from this compound is not explicitly documented, its structure is amenable to being incorporated into synthetic routes that target analogs of complex indole alkaloids. By modifying the core structure or its substituents, chemists can design and synthesize novel compounds that may possess unique biological activities, inspired by but distinct from their natural counterparts. nih.govescholarship.org

Exploration of Structure-Property Relationships in Newly Synthesized Derivatives

A primary goal of synthesizing derivatives from a lead compound like this compound is to explore structure-property relationships (SPRs). By systematically altering the molecule's structure and evaluating the corresponding changes in physical, chemical, or biological properties, researchers can develop a deeper understanding of the molecular features required for a desired function.

A compelling example is seen in the study of substituted γ-carbolines synthesized from indole-2-carboxaldehyde derivatives. semanticscholar.org Researchers found that modifications to the substituents on the γ-carboline framework had a significant impact on their optical and biological properties. For instance, the type and position of substituents influenced the fluorescence emission spectra and the cytotoxic activity against various cancer cell lines. semanticscholar.org

| γ-Carboline Derivative | Key Structural Feature | Observed Property | Reference |

|---|---|---|---|

| tert-butyl-5-methyl-1-(1-methyl-1H-indol-2-yl)-5H-pyrido[4,3-b]indole-3-carboxylate (3ac) | tert-butyl ester group | Exhibits distinct absorption maxima in different organic solvents, indicating sensitivity to solvent polarity. | semanticscholar.org |

| 1-indolyl-3-carbomethoxy-5-methyl-8-methoxy γ-carboline (3ea) | Methoxy group at C8 position | Successfully synthesized, whereas a bulky phenyl group at the same position (in a related analog) impeded the reaction. | beilstein-archives.org |

| General γ-carbolines | Planar heterocyclic system | Many derivatives exhibit fluorescence and show anticancer activities against a range of cell lines (cervical, lung, breast, etc.). | semanticscholar.org |

In another study, researchers explored the structure-activity relationship of substituted 5-(4-methoxyphenyl)-1H-indoles as inhibitors of the enzyme ALOX15. nih.govmdpi.com They discovered that even subtle changes, such as replacing the indole core with an imidazole, altered the enzyme-inhibitor interactions and reduced the inhibitory potency. nih.gov These findings highlight how modifications to the heterocyclic core and its substituents, which can be accessed from precursors like this compound, are critical for tuning the biological activity of a molecule.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment (1D, 2D techniques)

No specific ¹H or ¹³C NMR chemical shifts, coupling constants, or data from 2D NMR techniques (such as COSY, HSQC, or HMBC) for 5-methoxy-1H-indole-4-carbaldehyde were found in the search results.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

Specific high-resolution mass spectrometry data, including exact mass measurements for molecular formula confirmation and detailed fragmentation patterns for this compound, are not available in the provided search results.

X-ray Crystallography for Precise Solid-State Molecular Conformation and Packing Arrangements

There is no information available in the search results regarding the single-crystal X-ray diffraction analysis of this compound. As a result, details on its crystal system, space group, unit cell dimensions, and solid-state molecular conformation are unknown.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Specific UV-Vis absorption maxima (λmax) and data on the electronic transitions or photophysical properties of this compound were not found in the search results.

Computational and Theoretical Chemistry Studies of 5 Methoxy 1h Indole 4 Carbaldehyde and Its Derivatives

Density Functional Theory (DFT) Investigations on Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, enabling the detailed study of molecular properties. For indole (B1671886) derivatives, DFT methods, such as B3LYP and ωB97X-D, are employed to predict molecular geometries, electronic structures, and vibrational spectra with a high degree of accuracy. nih.govresearchgate.net

Electronic Structure and Geometry Optimization: Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For indole compounds, DFT calculations provide precise bond lengths and angles that show excellent agreement with experimental data obtained from techniques like X-ray diffraction. nih.govresearchgate.net The electronic structure can be visualized through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability and reactivity of the molecule; a smaller gap suggests higher reactivity. nih.gov

Vibrational Frequencies: Theoretical vibrational analysis using DFT predicts the frequencies of molecular vibrations, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. These calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical model, resulting in excellent correlation with experimental spectra. researchgate.netmdpi.com This allows for precise assignment of vibrational modes to specific functional groups within the molecule. For instance, characteristic vibrations for indole derivatives include N-H stretching, C=O stretching of the carbaldehyde group, and C-O-C stretching of the methoxy (B1213986) group. researchgate.netnih.gov

Table 1: Representative Theoretical Vibrational Frequencies for Indole Derivatives Calculated using DFT methods for related indole structures.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | Stretching of the indole nitrogen-hydrogen bond. researchgate.net |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of carbon-hydrogen bonds on the aromatic rings. acs.org |

| C=O Stretch (Aldehyde) | ~1680 | Stretching of the carbonyl double bond in the carbaldehyde group. mdpi.com |

| C=C Stretch (Aromatic) | 1450 - 1600 | Stretching vibrations within the indole ring system. researchgate.net |

| C-O-C Stretch (Methoxy) | ~1250 | Asymmetric and symmetric stretching of the methoxy group ether linkage. mdpi.com |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational dynamics, stability, and interactions of molecules like 5-methoxy-1H-indole-4-carbaldehyde in various environments, such as in solution or when bound to a protein.

These simulations can reveal how the molecule flexes, rotates, and changes its shape. For derivatives of 5-methoxy-1H-indole, MD simulations have been used to assess the stability of different binding modes within enzyme active sites. nih.gov For example, a 400-nanosecond simulation can show whether a compound remains stably bound to its target or if its orientation changes significantly over time. nih.gov This information is critical for understanding how the compound functions and for designing more stable and effective derivatives. The stability is often evaluated by calculating the root-mean-square deviation (RMSD) of the molecule's atoms from their initial positions over the course of the simulation.

Molecular Docking Studies for In Silico Ligand-Biomolecule Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand how they might interact with a specific biological target.

For indole derivatives, docking studies have been instrumental in predicting their binding affinities and interaction patterns with various enzymes and receptors. mdpi.comtandfonline.commdpi.com The process involves placing the ligand (e.g., this compound) into the binding site of a protein and using a scoring function to estimate the strength of the interaction (binding energy). The results reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the protein's active site. nih.gov These insights are crucial for structure-activity relationship studies and for designing new molecules with improved binding affinity and selectivity.

Table 2: Example of Molecular Docking Results for an Indole Derivative with a Protein Target

| Protein Target | Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| ALOX15 nih.gov | 5-(4-Methoxyphenyl)-1H-indole | -8.5 | Arg403, Arg599 | Electrostatic, Hydrophobic |

| Lanosterol 14a-demethylase mdpi.com | Indole-Thiazolidine Derivative | -9.2 | Heme group, Tyr132 | Hydrogen Bond, Pi-Pi Stacking |

| DNA Topoisomerase IV mdpi.com | Indole-Thiazolidine Derivative | -7.8 | Asp79, Ser128 | Hydrogen Bond, Hydrophobic |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Compound Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties. nih.gov These models are used to predict the activity of newly designed compounds before they are synthesized, saving time and resources.

For indole derivatives, QSAR studies have been developed to predict their potential as cytotoxic agents against cancer cells. nih.gov These models use molecular descriptors—numerical values that encode information about the chemical structure, such as electronic, steric, and hydrophobic properties. The models have identified key structural features that influence activity. For instance, a methoxy substitution at the 5-position of the indole ring, as in this compound, has been suggested to be favorable for cytotoxicity. nih.goveurekaselect.com This predictive power allows chemists to prioritize the synthesis of compounds that are most likely to be active.

Elucidation of Reaction Mechanisms and Transition States through Computational Methods

Computational chemistry provides indispensable tools for investigating the detailed mechanisms of chemical reactions, including identifying intermediates and calculating the structures and energies of transition states. e3s-conferences.org Understanding these pathways is essential for optimizing reaction conditions and designing new synthetic routes.

For reactions involving indole derivatives, DFT calculations can be used to map out the entire energy profile of a reaction. This involves locating the transition state—the highest energy point along the reaction coordinate—which represents the energy barrier that must be overcome for the reaction to proceed. e3s-conferences.org By calculating the activation energy, chemists can predict reaction rates and understand how substituents on the indole ring, such as the methoxy and carbaldehyde groups, influence reactivity. These computational studies can clarify whether a reaction proceeds through a particular mechanism, such as a radical or an anionic pathway, by comparing the calculated energy barriers for different possible routes. e3s-conferences.org

Prediction of Spectroscopic Parameters and Non-Linear Optical (NLO) Properties

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are highly effective for predicting various spectroscopic parameters and exploring the non-linear optical (NLO) properties of molecules. tandfonline.commdpi.com

Spectroscopic Parameters: Theoretical calculations can predict NMR chemical shifts (¹H and ¹³C) and UV-Visible absorption spectra. tandfonline.comasrjetsjournal.org Calculated NMR shifts, using methods like the Gauge-Independent Atomic Orbital (GIAO), often show a strong correlation with experimental data, aiding in the structural elucidation of new compounds. asrjetsjournal.org TD-DFT can predict the electronic transitions responsible for UV-Vis absorption, providing information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. acs.org

Non-Linear Optical (NLO) Properties: NLO materials are important for applications in telecommunications, optical computing, and photonics. Computational chemistry can predict the NLO properties of molecules like this compound by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.netrsc.org A large hyperpolarizability value is indicative of a significant NLO response, which is often associated with molecules that have strong electron donor and acceptor groups connected by a π-conjugated system. dntb.gov.ua Calculations can guide the design of new indole derivatives with enhanced NLO properties.

Table 3: Predicted NLO Properties for Representative Organic Molecules Calculated using DFT methods.

| Property | Symbol | Typical Calculated Value (a.u.) | Description |

| Dipole Moment | μ | 1 - 10 | A measure of the molecule's overall polarity. researchgate.net |

| Polarizability | α | 50 - 200 | The ability of the electron cloud to be distorted by an external electric field. researchgate.net |

| First Hyperpolarizability | β | 10³ - 10⁵ | A measure of the second-order NLO response. researchgate.net |

Exploration of Biological Activity and Molecular Mechanisms in Vitro Investigations

Investigation of Enzyme Inhibition Profiles (e.g., dt diaphorase, lipoxygenases)

While direct studies on the enzyme inhibition profile of 5-methoxy-1H-indole-4-carbaldehyde are not extensively documented, research on structurally related indolequinones and indole (B1671886) derivatives provides insights into its potential activities.

One area of interest for indole-based compounds is the inhibition of NAD(P)H: quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase. A study on 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, an indolequinone, identified it as a specific, mechanism-based inhibitor of human NQO1. nih.gov This compound was shown to be an effective agent against pancreatic tumors in vitro. nih.gov The study highlighted that the inhibition of NQO1 by this indolequinone derivative may be a useful therapeutic strategy, although the exact mechanism appeared independent of superoxide (B77818) generation. nih.gov

Furthermore, the isomeric compound 5-methoxyindole-2-carboxylic acid (MICA) has been identified as a reversible inhibitor of another mitochondrial enzyme, dihydrolipoamide (B1198117) dehydrogenase (DLDH). nih.gov Inhibition of DLDH by MICA in the absence of ischemic stroke was found to upregulate the expression of NQO1 through the Nrf2 signaling pathway, suggesting a complex interplay between indole derivatives and these enzymatic systems. nih.gov

Regarding lipoxygenases (LOX), enzymes crucial in inflammatory pathways, studies on other indole classes suggest potential inhibitory activity. For instance, different substituted 5-(4-methoxyphenyl)-1H-indoles have been investigated for their substrate-selective inhibition of the linoleate (B1235992) oxygenase activity of 15-lipoxygenase (ALOX15). nih.gov Although these compounds differ significantly from this compound, their activity underscores the potential of the methoxy-indole scaffold to interact with LOX enzymes. The high conservation of the active site in LOX isoforms presents a challenge for developing specific inhibitors, making the exploration of allosteric sites a potential avenue for new drug development. nih.gov

Table 1: Enzyme Inhibition by Related Indole Derivatives

| Compound | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|

| 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione | NAD(P)H:quinone oxidoreductase 1 (NQO1/DT-diaphorase) | Mechanism-based inhibitor | nih.gov |

| 5-methoxyindole-2-carboxylic acid (MICA) | Dihydrolipoamide dehydrogenase (DLDH) | Reversible inhibitor | nih.gov |

Analysis of Receptor Binding Affinity and Ligand-Receptor Interactions in Cellular Assays (e.g., serotonin (B10506), dopamine (B1211576) receptors)

The indole structure is famously present in the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), making indole derivatives prime candidates for interacting with serotonin and other monoamine receptors. The introduction of substituents, such as a methoxy (B1213986) group, can significantly affect the binding affinity and selectivity for these receptors. nih.gov

Specific binding data for this compound at serotonin or dopamine receptors is scarce in the public domain. However, studies on related molecules provide a framework for its potential interactions. For example, research on a series of methoxy-containing derivatives of indatraline (B1671863), a monoamine transporter inhibitor, demonstrated that the position of the methoxy group greatly influenced affinity and selectivity for dopamine, serotonin, and norepinephrine (B1679862) transporters. nih.gov The 6-methoxy derivative, for instance, displayed the highest affinity for both serotonin and norepinephrine transporters while retaining reasonable affinity for the dopamine transporter. nih.gov

Another study focused on N1-benzenesulfonylindole analogs revealed that methoxy substituents could contribute to the binding affinity at human 5-HT6 serotonin receptors, likely through their electronic effects on the indole nucleus. nih.gov Similarly, studies on marine-derived 2-(5-halo-1H-indol-3-yl)-N,N-dimethylethanamines showed high nanomolar affinity to several serotonin receptor subtypes, including 5-HT1A, 5-HT1B/1D, and 5-HT2B. researchgate.net While these compounds are tryptamine (B22526) derivatives, the findings highlight the capacity of substituted indoles to bind with high affinity to these important neurological targets.

Table 2: Receptor/Transporter Binding Affinities of Related Methoxy-Indole Derivatives

| Compound Class | Target | Key Finding | Reference |

|---|---|---|---|

| Methoxy derivatives of indatraline | Dopamine, Serotonin, Norepinephrine Transporters | Methoxy group position affects affinity and selectivity. The 6-methoxy derivative had high affinity for SERT and NET. | nih.gov |

| Methoxy-substituted N1-benzenesulfonylindole analogs | Human 5-HT6 Serotonin Receptor | Methoxy substituents contribute to binding affinity. | nih.gov |

Modulation of Cellular Pathways and Processes (e.g., cell cycle progression, reactive oxygen species accumulation, mitochondrial membrane potential)

Indole derivatives are known to influence a variety of cellular processes, including those related to oxidative stress and mitochondrial function. The loss of mitochondrial membrane potential (ΔΨm) is a key event in apoptosis and can be induced by various stimuli. qmul.ac.uk This change in potential is a critical signal that can, for example, lead to a delay in the G1-to-S phase transition of the cell cycle. researchgate.net

Direct experimental data on how this compound affects these specific cellular processes is limited. However, studies on its structural relatives offer valuable clues. For instance, indole-4-carboxaldehyde (B46140), the parent compound lacking the 5-methoxy group, was found to attenuate methylglyoxal-induced hepatic inflammation in HepG2 cells. researchgate.net It achieved this by reducing the formation of advanced glycation end-products (AGEs) and preventing the increase in pro-inflammatory gene expression. researchgate.net

Furthermore, the related compound 5-methoxyindole-2-carboxylic acid (MICA) has demonstrated neuroprotective effects against ischemic stroke injury. nih.gov This protection is associated with a decrease in oxidative stress and an increase in mitochondrial ATP output in the presence of stroke, indicating a beneficial modulation of mitochondrial function. nih.gov Other indole derivatives, such as indolepropionamide, have also been shown to improve mitochondrial function by increasing membrane potential and inhibiting the production of reactive oxygen species (ROS). researchgate.net

Table 3: Effects of Related Indole Compounds on Cellular Processes

| Compound | Cell Line/Model | Effect | Reference |

|---|---|---|---|

| Indole-4-carboxaldehyde | HepG2 cells | Attenuates methylglyoxal-induced inflammation and AGE formation. | researchgate.net |

| 5-methoxyindole-2-carboxylic acid (MICA) | Rat model of ischemic stroke | Decreases oxidative stress, increases mitochondrial ATP output. | nih.gov |

Identification and Validation of Molecular Targets in In Vitro Cellular Models

The structural versatility of the indole scaffold allows its derivatives to interact with a multitude of molecular targets, including enzymes, receptors, and structural proteins. nih.govresearchgate.net Identifying the specific targets of this compound requires dedicated investigation, but the activities of related compounds can suggest potential targets.

Indole derivatives have been successfully developed as inhibitors of various protein kinases, histone deacetylases (HDAC), and tubulin polymerization. nih.gov For example, indole-4-carboxaldehyde serves as a reactant in the synthesis of inhibitors for Aurora kinase A, a key regulator of cell division. sigmaaldrich.com This suggests that the indole-4-carbaldehyde core could be a valuable starting point for designing kinase inhibitors.

As mentioned previously, a potential molecular target for the related compound 5-methoxyindole-2-carboxylic acid (MICA) is the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH). nih.gov The inhibition of this enzyme by MICA initiated a signaling cascade involving Nrf2 and the upregulation of the antioxidant enzyme NQO1, conferring neuroprotection. nih.gov This positions DLDH as a plausible, though unconfirmed, target for other 5-methoxy-indole derivatives. The general ability of indole derivatives to interact with enzymes and receptors is often influenced by the specific positioning of functional groups like the methoxy and formyl groups, which can affect binding affinity and specificity.

Structure-Activity Relationship (SAR) Studies for Observed In Vitro Biological Endpoints

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. For indole derivatives, SAR studies have revealed key insights into the role of various substituents.

While a specific SAR study for this compound is not available, broader studies on indole carboxamides and other derivatives provide guiding principles. A review of indole-2- and 3-carboxamides highlighted the importance of the carboxamide moiety for creating hydrogen bonds with various enzymes, leading to inhibitory activity. nih.gov This suggests that the carbaldehyde group at position 4 in the title compound could also play a critical role in target binding, potentially through different types of interactions like covalent bonding via Schiff base formation.

Regarding the methoxy group, studies on N1-benzenesulfonylindole analogs showed that methoxy substituents influence affinity for the 5-HT6 serotonin receptor. nih.gov Similarly, research on indatraline derivatives showed that the placement of a methoxy group is a key determinant of binding affinity and selectivity at monoamine transporters. nih.gov These findings collectively suggest that both the aldehyde at position 4 and the methoxy group at position 5 of this compound are critical determinants of its potential biological activity, and slight modifications to this substitution pattern could lead to significant changes in potency and target selectivity.

Applications in Chemical Synthesis and Materials Science

A Pivotal Intermediate in Complex Organic Synthesis

The indole (B1671886) ring system is a prevalent structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. nih.govchim.it The presence of activating groups, such as a methoxy (B1213986) substituent, can enhance the reactivity of the indole nucleus, making it a versatile precursor for the construction of intricate molecular frameworks. chim.it While specific, detailed examples of the direct use of 5-methoxy-1H-indole-4-carbaldehyde in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural features strongly suggest its potential as a key synthetic intermediate.

The aldehyde functional group at the 4-position is particularly amenable to a variety of chemical transformations. It can readily participate in reactions such as nucleophilic additions, condensations, and oxidations, allowing for the introduction of diverse functionalities and the elaboration of the indole core. For instance, indole-4-carbaldehyde and its derivatives are known to be precursors in the synthesis of various alkaloids and other bioactive compounds. nih.gov The strategic placement of the methoxy group at the 5-position can influence the electronic properties of the indole ring, potentially directing the regioselectivity of subsequent reactions.

General synthetic strategies involving methoxy-activated indoles often utilize methods like the Fischer, Bischler, and Hemetsberger indole syntheses to construct the core indole structure. chim.it Following the formation of the indole ring, the carbaldehyde group can be introduced through formylation reactions. This versatile handle then opens up a plethora of possibilities for building molecular complexity, including the formation of new carbon-carbon and carbon-heteroatom bonds. The modular assembly of complex scaffolds from simple precursors is a highly sought-after strategy in organic synthesis, and multicomponent reactions involving indole derivatives represent an efficient approach to generate chemical diversity. nih.gov

A Building Block for Novel Functional Materials

The unique photophysical properties of indole derivatives have led to their investigation in the development of new functional materials, including luminescent materials and chemosensors. chim.it While direct applications of this compound in this area are not widely reported, the foundational structure is highly relevant.

Luminescent Materials: The indole scaffold is known to exhibit fluorescence, and its emission properties can be tuned by the introduction of various substituents. acs.org The combination of an electron-donating methoxy group and an electron-withdrawing carbaldehyde group in this compound could potentially lead to interesting intramolecular charge transfer (ICT) characteristics, which are often associated with enhanced fluorescence and sensitivity to the local environment. The synthesis of heterocyclic compounds containing both indole and pyrimidine (B1678525) moieties has been shown to yield materials with effective solid-state luminescence. acs.org

Chemosensors: The development of chemosensors for the detection of specific ions or molecules is a critical area of research. The indole nucleus can serve as a signaling unit in a chemosensor, where binding of an analyte to a receptor part of the molecule induces a change in the indole's fluorescence or other spectroscopic properties. While specific chemosensors based on this compound are not documented, the aldehyde group offers a convenient point for the attachment of a receptor moiety capable of binding to target analytes.

Contributions to Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry explores the non-covalent interactions between molecules, leading to the formation of large, well-ordered assemblies. taylorandfrancis.com Hydrogen bonding is a key directional force in the self-assembly of many organic molecules. mdpi.commdpi.com The indole ring, with its N-H group, is a potent hydrogen bond donor, while the carbonyl oxygen of the carbaldehyde and the oxygen of the methoxy group can act as hydrogen bond acceptors.

This combination of hydrogen bond donors and acceptors in this compound provides the potential for the formation of intricate hydrogen-bonding networks, leading to the self-assembly of molecules into higher-order structures in the solid state. researchgate.net The specific arrangement of these functional groups can dictate the dimensionality and topology of the resulting supramolecular architecture. While the direct study of the self-assembly of this compound is not extensively reported, the fundamental principles of supramolecular chemistry suggest its capacity to form such organized structures. The study of how different functional groups influence intermolecular interactions is crucial for designing new materials with desired properties. mdpi.com

Future Perspectives and Emerging Research Directions

Development of Asymmetric and Stereoselective Synthetic Methodologies

The synthesis of chiral indole (B1671886) derivatives is of paramount importance, as the stereochemistry of a molecule often dictates its biological activity. numberanalytics.com Future research will undoubtedly focus on the development of novel asymmetric and stereoselective synthetic methods for derivatives of 5-methoxy-1H-indole-4-carbaldehyde.

Key strategies that are expected to be influential include:

Asymmetric Catalysis: The use of chiral catalysts, including transition metals and organocatalysts, to control the stereochemical outcome of reactions is a rapidly advancing field. numberanalytics.com Research will likely explore the application of these catalysts in reactions involving the aldehyde group or other functionalities introduced to the this compound core.

Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to the indole nitrogen or other positions can direct the stereoselective formation of new chiral centers. numberanalytics.com The development of easily attachable and removable auxiliaries will be crucial for the efficient synthesis of enantiomerically pure compounds.

Biocatalysis: Enzymes offer unparalleled stereoselectivity and are increasingly used in organic synthesis. numberanalytics.com The application of biocatalysts for the transformation of this compound and its derivatives holds significant promise for creating complex chiral molecules under mild and sustainable conditions. numberanalytics.com A notable example is the proposed synthesis of optically active indole-2-carbaldehydes through the alkylation of 2-cyanoindole with optically active secondary alcohols, followed by the reduction of the cyano group. osi.lv

An example of an enantioselective reaction involving an indole core is the Friedel–Crafts alkylation/cyclization of the indole carbocyclic ring with isatylidene malononitriles, which has been achieved using a bifunctional tertiary amine-urea catalyst to produce chiral spirooxindole–pyranoindole products. rsc.org

Exploration of Novel Catalytic Systems for Efficient Transformations

The efficiency and sustainability of synthetic processes are of growing importance. numberanalytics.com The exploration of novel catalytic systems will be central to developing more effective methods for synthesizing and modifying this compound derivatives.

Future research in this area will likely focus on:

Transition Metal Catalysis: Transition metals like palladium and rhodium are powerful catalysts for a wide range of organic transformations, including cross-coupling reactions and C-H activation. numberanalytics.com The development of new ligands and reaction conditions will enable more selective and efficient functionalization of the indole ring.

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems, often with improved environmental credentials. numberanalytics.com Cinchona squaramide organocatalysts, for instance, have been functionalized with lipophilic linkers to create recyclable catalysts for enantioselective synthesis. beilstein-journals.org

Flow Chemistry: Performing reactions in continuous flow systems can offer significant advantages in terms of efficiency, safety, and scalability. numberanalytics.comnih.gov The integration of flow chemistry with novel catalytic systems will be a key area of development for the synthesis of indole derivatives. numberanalytics.comnih.gov

Integration with Advanced Analytical Techniques for Real-Time Reaction Monitoring and Discovery

To accelerate the discovery and optimization of new reactions and compounds, the integration of advanced analytical techniques for real-time monitoring is essential. magritek.com This approach provides immediate feedback on reaction progress, allowing for rapid adjustments and a deeper understanding of reaction mechanisms.

Emerging trends in this area include:

Benchtop NMR Spectroscopy: The availability of high-performance benchtop NMR spectrometers allows for online and in-line monitoring of chemical reactions, providing structural and quantitative information about reactants, intermediates, and products in real time. magritek.combeilstein-journals.org

Ion Mobility-Mass Spectrometry (IM-MS): This powerful technique separates ions based on both their mass-to-charge ratio and their size and shape (ion mobility). sigmaaldrich.com IM-MS can be used for real-time reaction monitoring, offering enhanced selectivity and aiding in the elucidation of reaction mechanisms. sigmaaldrich.com

Automated Flow Reactor Systems: The combination of automated flow reactors with online analytical tools like NMR creates self-optimizing systems that can autonomously explore reaction parameters to identify optimal conditions with minimal human intervention. magritek.com

Application of Advanced Computational Methodologies for Rational Design and Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational methodologies will play a crucial role in rationally designing new derivatives and predicting their properties.

Key applications of computational methods include:

Density Functional Theory (DFT) Calculations: DFT is widely used to study the electronic structure and properties of molecules. nih.govmdpi.com It can be employed to predict reactivity, analyze spectroscopic data, and understand intermolecular interactions, as demonstrated in studies of a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid. nih.govmdpi.com

Molecular Docking and Dynamics Simulations: These techniques are used to predict how a molecule will bind to a biological target, such as a protein or enzyme. mdpi.com This information is vital for designing new drugs with improved potency and selectivity. For example, in silico docking studies have been used to understand the interaction of indole derivatives with the enzyme ALOX15. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts.

Further Elucidation of Mechanistic Biological Insights in Complex In Vitro Systems

While in silico and simple in vitro assays provide valuable initial data, a deeper understanding of the biological effects of this compound derivatives requires investigation in more complex biological systems.

Future research will need to:

Utilize Advanced Cell Culture Models: Moving beyond simple 2D cell cultures, the use of 3D organoids and co-culture systems that more accurately mimic the in vivo environment will provide more relevant insights into the efficacy and potential toxicity of new compounds.

Employ "Omics" Technologies: Techniques such as genomics, proteomics, and metabolomics can provide a comprehensive view of the cellular response to a compound, helping to identify its mechanism of action and potential off-target effects.

Investigate Complex Biological Pathways: Many diseases involve complex signaling networks. Research will focus on understanding how derivatives of this compound modulate these pathways to exert their therapeutic effects. For instance, indole derivatives have been shown to regulate signaling pathways responsible for cell death, highlighting their potential as anticancer agents. mdpi.com

The table below provides a summary of the key research directions and their potential impact.

| Research Direction | Key Methodologies | Potential Impact |

| Asymmetric and Stereoselective Synthesis | Asymmetric Catalysis, Chiral Auxiliaries, Biocatalysis | Development of enantiomerically pure indole derivatives with enhanced biological activity and reduced side effects. |

| Novel Catalytic Systems | Transition Metal Catalysis, Organocatalysis, Flow Chemistry | More efficient, sustainable, and scalable synthesis of this compound and its derivatives. |

| Advanced Analytical Techniques | Benchtop NMR, Ion Mobility-Mass Spectrometry, Automated Flow Reactors | Accelerated discovery and optimization of new reactions and compounds through real-time monitoring and high-throughput screening. |

| Advanced Computational Methodologies | DFT, Molecular Docking, QSAR | Rational design of new indole derivatives with improved properties and prediction of their biological activity, saving time and resources. |

| Mechanistic Biological Insights | 3D Cell Cultures, "Omics" Technologies, Pathway Analysis | Deeper understanding of the mechanisms of action of indole derivatives, leading to the development of more effective and targeted therapies. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methoxy-1H-indole-4-carbaldehyde, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves formylation of 5-methoxyindole at the 4-position. A Vilsmeier-Haack reaction (using POCl₃ and DMF) is a common approach, as seen in analogous indole-4-carboxaldehyde synthesis . Optimization can include varying reaction temperatures (0–40°C) and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) ensures high purity .

- Validation : Confirm structure using ¹H/¹³C NMR (characteristic aldehyde proton at ~10 ppm) and FT-IR (C=O stretch at ~1680 cm⁻¹) .

Q. What analytical techniques are critical for characterizing this compound?

- Primary Methods :

- NMR Spectroscopy : Assign methoxy (δ ~3.8 ppm) and aldehyde (δ ~10 ppm) protons to confirm regiochemistry .

- X-ray Crystallography : Resolve crystal structure using SHELX for refinement and ORTEP-III for visualization. Validate bond lengths and angles against expected values (e.g., C=O bond ~1.21 Å) .

- Complementary Techniques : High-resolution mass spectrometry (HRMS) to verify molecular ion [M+H]⁺ and elemental composition .

Advanced Research Questions

Q. How can discrepancies between spectroscopic and crystallographic data for this compound be resolved?

- Analysis : Discrepancies may arise from dynamic effects (e.g., solvent interactions in NMR) vs. static crystal packing. Compare solution-state NMR data with solid-state DFT calculations (using Gaussian or similar software) to identify conformational differences .

- Validation : Cross-check with alternative methods like neutron diffraction (if feasible) or temperature-dependent NMR to assess tautomerism .

Q. What strategies are effective for studying the reactivity of the aldehyde group in this compound under nucleophilic conditions?

- Experimental Design :

Schiff Base Formation : React with primary amines (e.g., aniline) in ethanol under reflux. Monitor progress via TLC and isolate products via recrystallization .

Reduction : Use NaBH₄ or catalytic hydrogenation (Pd/C, H₂) to reduce the aldehyde to a hydroxymethyl group. Compare reaction rates under acidic vs. neutral conditions .

- Data Interpretation : Characterize derivatives via LC-MS and X-ray crystallography to confirm structural changes .

Q. How can synthetic yields of this compound be improved while minimizing side products?

- Optimization Approaches :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance formylation efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, DCM) to stabilize reactive intermediates .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.